Cas no 89691-60-1 (1-(2-bromo-4-methoxyphenyl)ethan-1-ol)

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a brominated aromatic alcohol featuring a methoxy substituent at the para position relative to the hydroxyl-bearing carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both bromine and methoxy functional groups enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling efficient derivatization. Its chiral center also makes it valuable for stereoselective synthesis. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its structural features make it a useful building block for constructing complex molecular architectures.
1-(2-bromo-4-methoxyphenyl)ethan-1-ol structure
89691-60-1 structure
Product Name:1-(2-bromo-4-methoxyphenyl)ethan-1-ol
CAS No:89691-60-1
MF:C9H11BrO2
MW:231.086442232132
CID:4664262
PubChem ID:9856044
Update Time:2025-11-02

1-(2-bromo-4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
    • 1-(2-Bromo-4-methoxyphenyl)ethanol
    • Benzenemethanol, 2-bromo-4-methoxy-α-methyl-
    • BS-33894
    • SCHEMBL22897820
    • EN300-126540
    • 89691-60-1
    • 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
    • Inchi: 1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3
    • InChI Key: UJSSRKRHXCIJRN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(C)O)OC

Computed Properties

  • Exact Mass: 229.99424g/mol
  • Monoisotopic Mass: 229.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5Ų

1-(2-bromo-4-methoxyphenyl)ethan-1-ol Pricemore >>

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Additional information on 1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Comprehensive Guide to 1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS No. 89691-60-1): Properties, Applications, and Market Insights

1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS No. 89691-60-1) is a specialized organic compound with significant relevance in pharmaceutical and fine chemical industries. This aromatic alcohol, characterized by its bromo and methoxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features make it valuable for researchers exploring drug discovery and material science applications.

The compound's molecular formula is C9H11BrO2, with a molecular weight of 231.09 g/mol. Its 2-bromo-4-methoxyphenyl moiety contributes to its distinct chemical reactivity, particularly in electrophilic substitution reactions and cross-coupling reactions. These properties align with current trends in green chemistry and sustainable synthesis, addressing growing concerns about environmental impact in chemical manufacturing.

Recent advancements in catalysis have highlighted the potential of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol as a building block for chiral auxiliaries and asymmetric synthesis. The pharmaceutical industry particularly values this compound for developing central nervous system (CNS) drugs and anti-inflammatory agents, responding to the global demand for novel therapeutic solutions.

From a commercial perspective, 89691-60-1 has seen steady demand growth, with major suppliers focusing on high-purity grades (≥98%) for research applications. The compound's stability under standard storage conditions (room temperature, inert atmosphere) makes it suitable for international shipping, supporting the global pharmaceutical supply chain. Analytical techniques like HPLC and GC-MS are typically employed for quality control.

Innovative applications of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol are emerging in material science, particularly in the development of liquid crystals and organic semiconductors. These applications capitalize on the compound's aromatic system and potential for molecular engineering, addressing industry needs for advanced electronic materials.

Safety considerations for handling 89691-60-1 follow standard laboratory protocols for aromatic bromo compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety goggles is recommended. The compound's environmental fate has been studied, showing moderate biodegradability under aerobic conditions.

The synthesis of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol typically involves Grignard reactions or reduction processes from corresponding ketone precursors. Recent patent literature reveals improved synthetic routes emphasizing atom economy and waste reduction, reflecting the chemical industry's shift toward sustainable practices.

Market analysis indicates growing interest in 89691-60-1 from contract research organizations (CROs) and academic institutions, particularly in regions with strong pharmaceutical R&D infrastructure. Pricing trends show stability, with typical quantities ranging from gram to kilogram scales for laboratory use.

Future research directions for 1-(2-bromo-4-methoxyphenyl)ethan-1-ol may explore its potential in bioconjugation chemistry and prodrug development, areas gaining traction in targeted drug delivery systems. The compound's structural versatility positions it well for these cutting-edge applications in precision medicine.

For researchers sourcing CAS 89691-60-1, verification of spectroscopic data (including 1H NMR and IR spectra) is recommended to ensure compound identity. Reputable suppliers typically provide comprehensive certificates of analysis (CoA) detailing purity and impurity profiles.

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